5'-Deoxythymidine
Overview
Description
5’-Deoxythymidine: is a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. It consists of a thymine base attached to a deoxyribose sugar. This compound is crucial in the synthesis of DNA, where it pairs with deoxyadenosine in double-stranded DNA.
Mechanism of Action
Target of Action
5’-Deoxythymidine, also known as Thymidine, is a pyrimidine deoxynucleoside . It primarily targets several enzymes, including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in DNA synthesis and cellular growth .
Mode of Action
5’-Deoxythymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . It catalyzes the reversible phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), using ATP as its preferred phosphoryl donor . This process is essential for DNA synthesis and cellular growth .
Biochemical Pathways
5’-Deoxythymidine is situated at the junction of both de novo and salvage pathways of deoxythymidine triphosphate (dTTP) synthesis . Deoxythymidine triphosphate (dTTP) is an essential building block of DNA and can be synthesized by the de novo pathway where deoxyuridine monophosphate is converted to thymidine monophosphate (dTMP) by thymidylate synthase in the presence of tetrahydrofolate . Alternatively, it can be synthesized by the salvage pathway where deoxythymidine (dThd) is phosphorylated to dTMP .
Pharmacokinetics
It is known that the compound is involved in the metabolism of dna synthesis and cellular growth
Result of Action
The primary result of 5’-Deoxythymidine action is the synthesis of DNA. By catalyzing the phosphorylation of dTMP to dTDP, 5’-Deoxythymidine plays a crucial role in DNA synthesis and cellular growth . It is used in cell biology to synchronize the cells in S phase .
Biochemical Analysis
Biochemical Properties
5’-Deoxythymidine is involved in several biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. It can be phosphorylated with one, two, or three phosphoric acid groups, creating deoxythymidine monophosphate (dTMP), deoxythymidine diphosphate (dTDP), or deoxythymidine triphosphate (dTTP), respectively . These phosphorylated forms of 5’-Deoxythymidine interact with various enzymes, including thymidylate kinase and thymidine kinase .
Cellular Effects
5’-Deoxythymidine has significant effects on various types of cells and cellular processes. It is used in cell biology to synchronize cells in the G1/early S phase . The presence of 5’-Deoxythymidine influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 5’-Deoxythymidine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it serves as a substrate for enzymes like thymidylate kinase and thymidine kinase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Deoxythymidine can change over time. It has a high stability under standard temperature and pressure
Metabolic Pathways
5’-Deoxythymidine is involved in the de novo biosynthesis of dTMP, a critical nucleotide for DNA synthesis . This process involves enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Deoxythymidine typically involves the condensation of thymine with deoxyribose. One common method is the glycosylation of thymine with a protected deoxyribose derivative, followed by deprotection to yield 5’-Deoxythymidine. The reaction conditions often involve the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst .
Industrial Production Methods: Industrial production of 5’-Deoxythymidine can be achieved through enzymatic synthesis using thymidine phosphorylase and deoxyribose-1-phosphate. This method is advantageous due to its high specificity and yield. The reaction is typically carried out in an aqueous medium at a controlled pH and temperature .
Chemical Reactions Analysis
Types of Reactions: 5’-Deoxythymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-formyl-2’-deoxyuridine.
Reduction: Reduction reactions can convert it into 5’-deoxy-5’-methylthymidine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 5-formyl-2’-deoxyuridine.
Reduction: 5’-deoxy-5’-methylthymidine.
Substitution: Various 5’-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5’-Deoxythymidine is used as a precursor in the synthesis of various nucleoside analogs, which are important in medicinal chemistry for the development of antiviral and anticancer drugs .
Biology: In cell biology, 5’-Deoxythymidine is used to synchronize cells in the G1/early S phase of the cell cycle. This synchronization is crucial for studies involving cell cycle regulation and DNA replication .
Medicine: 5’-Deoxythymidine is a key component in the synthesis of antiretroviral drugs such as azidothymidine (AZT), which is used in the treatment of HIV/AIDS. It is also used in the development of thymidylate synthase inhibitors, which are potential anticancer agents .
Industry: In the biotechnology industry, 5’-Deoxythymidine is used in the production of DNA probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques .
Comparison with Similar Compounds
Deoxyuridine: Similar structure but contains uracil instead of thymine.
Deoxycytidine: Contains cytosine instead of thymine.
Deoxyadenosine: Contains adenine instead of thymine.
Uniqueness: 5’-Deoxythymidine is unique due to its specific pairing with deoxyadenosine in DNA, which is crucial for maintaining the integrity of the genetic code. Its derivatives are also uniquely effective as antiviral and anticancer agents due to their ability to inhibit key enzymes involved in DNA synthesis and replication .
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-5-4-12(10(15)11-9(5)14)8-3-7(13)6(2)16-8/h4,6-8,13H,3H2,1-2H3,(H,11,14,15)/t6-,7+,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUILUGCFSCUKR-GJMOJQLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188127 | |
Record name | 5'-Deoxythymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3458-14-8 | |
Record name | 5'-Deoxythymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Deoxythymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.